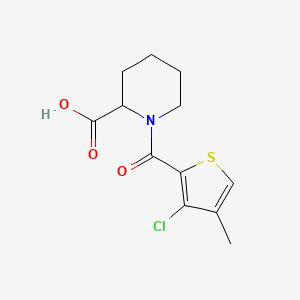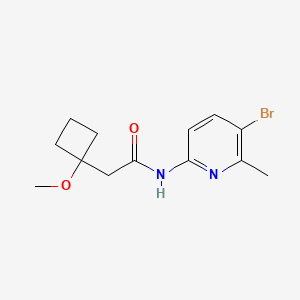![molecular formula C13H21NO5 B6644763 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a type of antidepressant medication that is used to treat major depressive disorder and social anxiety disorder. In
Mechanism of Action
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid increases the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
Advantages and Limitations for Lab Experiments
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available. It has a well-understood mechanism of action and has been extensively studied in both animal and human models. However, there are also some limitations to the use of 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid in lab experiments. It has a relatively short half-life, which can make it difficult to achieve consistent levels in the blood. It also has the potential to interact with other medications and can cause side effects such as headache, nausea, and insomnia.
Future Directions
There are a number of future directions for research on 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid. One area of research is the development of new and more effective MAO inhibitors. Another area of research is the use of 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid in combination with other medications for the treatment of psychiatric disorders. There is also interest in the potential use of 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid in the treatment of other conditions such as chronic pain and Parkinson's disease. Finally, there is interest in the development of new delivery methods for 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid, such as transdermal patches or sustained-release formulations, to improve its efficacy and reduce side effects.
Conclusion:
In conclusion, 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid is a well-studied compound that has been shown to be effective in the treatment of depression and anxiety. It works by inhibiting the activity of MAO-A and increasing the levels of neurotransmitters in the brain. While it has some limitations for use in lab experiments, it has a number of advantages and is a valuable tool for researchers studying psychiatric disorders and other conditions. There are also a number of future directions for research on 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid, which may lead to new and more effective treatments for a range of conditions.
Synthesis Methods
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid is synthesized through a multi-step process. The first step involves the condensation of 2-(1-methoxycyclobutyl)acetic acid with morpholine in the presence of thionyl chloride. The resulting intermediate is then reacted with 4-bromobenzaldehyde to form the final product. The synthesis of 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid is a complex process that requires careful attention to detail and rigorous quality control measures.
Scientific Research Applications
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in treating major depressive disorder and social anxiety disorder. In addition, 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid has been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and obsessive-compulsive disorder. 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid has also been studied for its potential use in the treatment of Parkinson's disease and chronic pain.
properties
IUPAC Name |
2-[4-[2-(1-methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-18-13(3-2-4-13)8-11(15)14-5-6-19-10(9-14)7-12(16)17/h10H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIZDKXLCPHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)
![[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)
![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)


![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)